BenchChemオンラインストアへようこそ!

1-Benzyl-2-ethylimidazole

Lipophilicity Drug Design Membrane Permeability

1-Benzyl-2-ethylimidazole (CAS 39269-64-2) is a disubstituted imidazole derivative with a benzyl group at N-1 and an ethyl group at C-2. Its molecular formula is C₁₂H₁₄N₂ (molecular weight 186.25 g/mol).

Molecular Formula C12H14N2
Molecular Weight 186.25 g/mol
CAS No. 39269-64-2
Cat. No. B3052193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-2-ethylimidazole
CAS39269-64-2
Molecular FormulaC12H14N2
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCCC1=NC=CN1CC2=CC=CC=C2
InChIInChI=1S/C12H14N2/c1-2-12-13-8-9-14(12)10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3
InChIKeyOQZDJLFNMXRJHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-2-ethylimidazole (CAS 39269-64-2): Core Physicochemical and Structural Identity for Precision Procurement


1-Benzyl-2-ethylimidazole (CAS 39269-64-2) is a disubstituted imidazole derivative with a benzyl group at N-1 and an ethyl group at C-2. Its molecular formula is C₁₂H₁₄N₂ (molecular weight 186.25 g/mol) . The substitution pattern confers a calculated logP of 2.49, indicating moderate lipophilicity . This compound is primarily employed as a synthetic intermediate in the preparation of benzimidazole-based pharmaceuticals, agrochemicals, and functional materials, rather than as a final active ingredient itself.

Why 1-Benzyl-2-ethylimidazole Cannot Be Replaced by Generic Imidazole Analogs: A Procurement Risk Analysis


In-class imidazole derivatives such as 1-benzylimidazole (CAS 4238-71-5) or 2-ethylimidazole (CAS 1072-62-4) are not functionally interchangeable with 1-benzyl-2-ethylimidazole. The presence of both the N-benzyl and C-ethyl substituents simultaneously modulates lipophilicity (ΔlogP ≈ +0.56 vs 1-benzylimidazole) and basicity (predicted ΔpKa ≈ +0.6 vs 1-benzylimidazole) . These differences alter solubility, membrane permeability, and metal-coordination behavior in ways that directly impact reaction yields, regioselectivity in downstream functionalization, and final product purity in multi-step syntheses.

Quantitative Differentiators: 1-Benzyl-2-ethylimidazole vs. Closest Analogs


Enhanced Lipophilicity (logP) Relative to 1-Benzylimidazole

1-Benzyl-2-ethylimidazole exhibits a calculated logP of 2.49 , compared to an experimentally determined logP of 1.60 for 1-benzylimidazole (ΔlogP = +0.89) or a vendor-reported value of 1.93 . The higher logP suggests improved passive membrane permeability, which is critical for CNS-targeted prodrug design or for intermediates requiring organic-phase partitioning.

Lipophilicity Drug Design Membrane Permeability

Elevated Basicity (pKaH) Compared to 1-Benzylimidazole

The conjugate acid pKa (pKaH) of 1-benzylimidazole is experimentally determined as 6.70 . The additional electron-donating ethyl group at C-2 in 1-benzyl-2-ethylimidazole is expected to raise the pKaH by approximately 0.6–0.8 units, placing it near 7.3–7.5 . At physiological pH (7.4), this difference means 1-benzyl-2-ethylimidazole is predominantly neutral, whereas 1-benzylimidazole is partially protonated. This alters coordination behavior toward metal ions and affects nucleophilicity in catalytic cycles.

Basicity Protonation State Coordination Chemistry

Validated Synthetic Intermediate for Benzimidazole Drug Scaffolds (Patent WO2015005615A1)

Patent WO2015005615A1 explicitly employs 1-benzyl-2-ethylimidazole as a starting material for the synthesis of 3-benzyl-2-ethylimidazole-4-carbaldehyde, a critical aldehyde intermediate in the preparation of benzimidazole-based therapeutics . While quantitative yield data for this specific transformation is not disclosed in the patent abstract, the patent claims a method that achieves high purity and yield for the overall process. Alternative N-substituted imidazoles lacking the 2-ethyl group would lead to different regiochemical outcomes during formylation, making 1-benzyl-2-ethylimidazole irreplaceable for this particular synthetic route.

Synthetic Intermediate Benzimidazole Pharmaceutical Manufacturing

Solubility Profile Distinction from 2-Ethylimidazole

2-Ethylimidazole (CAS 1072-62-4) is highly water-soluble (617 g/L at 20°C) , whereas 1-benzyl-2-ethylimidazole is expected to have significantly lower aqueous solubility due to the hydrophobic benzyl group (predicted logS ≈ -2.5). This difference is critical when selecting between these two compounds for biphasic reactions or extractions: 1-benzyl-2-ethylimidazole partitions preferentially into organic layers, simplifying workup procedures in multi-step syntheses.

Solubility Reaction Medium Extraction

Optimal Application Scenarios for 1-Benzyl-2-ethylimidazole Based on Quantitative Differentiation


CNS-Targeted Prodrug Intermediate Design

The logP advantage of 2.49 over 1-benzylimidazole (logP 1.60) makes 1-benzyl-2-ethylimidazole the preferred imidazole building block when designing prodrugs intended to cross the blood-brain barrier. The enhanced lipophilicity increases passive diffusion across lipid membranes, a critical parameter in CNS drug discovery programs.

Regioselective Synthesis of 3-Benzyl-2-ethylimidazole-4-carbaldehyde for Benzimidazole APIs

Patent WO2015005615A1 demonstrates the unique utility of 1-benzyl-2-ethylimidazole as a starting material for 3-benzyl-2-ethylimidazole-4-carbaldehyde . Industrial procurement teams sourcing intermediates for benzimidazole-based active pharmaceutical ingredients (APIs) should specify this compound to ensure compatibility with the patented route and avoid regiochemical byproducts.

Neutral Imidazole Ligand for Metalloenzyme Inhibitor Screening at Physiological pH

The predicted pKaH of ~7.3–7.5 means 1-benzyl-2-ethylimidazole remains predominantly neutral at pH 7.4, unlike 1-benzylimidazole (pKaH 6.70) which is partially protonated . This makes it a superior scaffold for designing metalloenzyme inhibitors where a neutral nitrogen donor is required for metal coordination in biological assays.

Organic-Phase Catalysis and Biphasic Reaction Systems

With an estimated aqueous solubility at least 600-fold lower than 2-ethylimidazole , 1-benzyl-2-ethylimidazole is the compound of choice for organometallic catalysis and biphasic reactions where the imidazole ligand must remain in the organic phase to avoid catalyst leaching into the aqueous layer.

Quote Request

Request a Quote for 1-Benzyl-2-ethylimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.